Cas no 727977-35-7 (6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine)

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is a heterocyclic compound featuring a fused imidazo[1,2-A]pyridine core substituted with a bromo group, phenyl ring, and piperazinylmethyl moiety. This structure imparts versatility in medicinal chemistry applications, particularly as a scaffold for designing bioactive molecules. The bromo substituent enhances reactivity for further functionalization, while the piperazine group offers potential for modulating solubility and binding affinity. Its rigid aromatic framework contributes to stable interactions with biological targets, making it valuable in drug discovery, especially for CNS and oncology research. The compound’s well-defined synthetic route ensures reproducibility for high-purity batches, supporting rigorous pharmacological studies.
6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine structure
727977-35-7 structure
Product name:6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
CAS No:727977-35-7
MF:C18H19BrN4
Molecular Weight:371.274262666702
CID:4787356

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine 化学的及び物理的性質

名前と識別子

    • 6-BROMO-2-PHENYL-3-PIPERAZIN-1-YLMETHYL-IMIDAZO[1,2-A]PYRIDINE
    • 6-bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
    • 6-bromo-2-phenyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine
    • 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine
    • インチ: 1S/C18H19BrN4/c19-15-6-7-17-21-18(14-4-2-1-3-5-14)16(23(17)12-15)13-22-10-8-20-9-11-22/h1-7,12,20H,8-11,13H2
    • InChIKey: OAVOSMYUKYYFHT-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=NC(C3C=CC=CC=3)=C(CN3CCNCC3)N2C=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 381
  • トポロジー分子極性表面積: 32.6
  • XLogP3: 3.3

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1809712-1g
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
727977-35-7 98%
1g
¥13367.00 2024-07-29
Fluorochem
020523-1g
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
727977-35-7
1g
£372.00 2022-03-01
Fluorochem
020523-2g
6-Bromo-2-phenyl-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine
727977-35-7
2g
£598.00 2022-03-01

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine 関連文献

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridineに関する追加情報

Introduction to 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7)

6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a brominated imidazopyridine core and a piperazine moiety. These structural elements contribute to its potential as a lead compound for the development of novel therapeutic agents.

The imidazopyridine scaffold is well-known for its biological activity, particularly in the modulation of various receptors and enzymes. The presence of the bromine atom and the phenyl group further enhances the compound's pharmacological profile, making it a promising candidate for drug discovery and development. Recent studies have highlighted the potential of this compound in treating neurological disorders, cancer, and other diseases.

In terms of its chemical structure, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is synthesized through a multi-step process involving several key reactions. The synthesis typically begins with the formation of the imidazopyridine core, followed by the introduction of the bromine atom and the piperazine moiety. The final step involves the attachment of the phenyl group to achieve the desired compound. This synthetic route has been optimized to ensure high yields and purity, making it suitable for large-scale production.

The biological activity of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has been extensively studied in both in vitro and in vivo models. Research has shown that this compound exhibits potent activity against various targets, including serotonin receptors, dopamine receptors, and kinases. These findings suggest that it could be developed into drugs for treating conditions such as depression, anxiety, and neurodegenerative diseases.

One of the key areas of research involving 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine is its potential as an anticancer agent. Studies have demonstrated that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For example, it has been shown to downregulate the expression of certain oncogenes and upregulate tumor suppressor genes, thereby exerting a cytotoxic effect on cancer cells.

In addition to its anticancer properties, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine has also shown promise in the treatment of neurological disorders. Preclinical studies have indicated that this compound can modulate neurotransmitter systems in the brain, leading to improved cognitive function and reduced symptoms of depression and anxiety. These findings have sparked interest in further exploring its therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.

The pharmacokinetic properties of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine have also been investigated to ensure its suitability for clinical use. Studies have shown that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties. It exhibits good oral bioavailability and a reasonable half-life, making it a viable candidate for oral administration in clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine in humans. Early results from phase I trials have indicated that this compound is well-tolerated at various dose levels with minimal side effects. These findings are encouraging and suggest that further clinical development is warranted.

In conclusion, 6-Bromo-2-phenyl-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine (CAS No. 727977-35-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological properties make it an attractive candidate for drug discovery and development. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for future advancements in medicinal chemistry and pharmaceutical science.

おすすめ記事

推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD